REACTION_CXSMILES
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[NH2:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=1.[C:14](OC(=O)C)(=[O:16])[CH3:15].CO>C(Cl)(Cl)(Cl)Cl>[C:14]([NH:1][CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][N:6]=1)(=[O:16])[CH3:15]
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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NCCNC1=NC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
|
Quantity
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5.6 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0.5 mL
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Type
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reactant
|
Smiles
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CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 2 h
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Duration
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2 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CUSTOM
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Details
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the residue partitioned between 1M sodium hydroxide and CH2Cl2
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)NCCNC1=NC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |